molecular formula C8H3BrN2O4 B1410312 4-Bromo-2-cyano-3-nitrobenzoic acid CAS No. 1805190-64-0

4-Bromo-2-cyano-3-nitrobenzoic acid

Cat. No.: B1410312
CAS No.: 1805190-64-0
M. Wt: 271.02 g/mol
InChI Key: VHDFYOADRUJZLT-UHFFFAOYSA-N
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Description

4-Bromo-2-cyano-3-nitrobenzoic acid is an aromatic compound that contains bromine, cyano, and nitro functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-cyano-3-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 4-bromobenzoic acid to introduce the nitro group, followed by a cyanation reaction to introduce the cyano group. The reaction conditions often require the use of strong acids, such as fuming nitric acid for nitration, and specific catalysts for the cyanation step .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-cyano-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products:

    Substitution: Products depend on the nucleophile used, such as 4-amino-2-cyano-3-nitrobenzoic acid.

    Reduction: 4-Bromo-2-cyano-3-aminobenzoic acid.

    Oxidation: 4-Bromo-2-carboxy-3-nitrobenzoic acid.

Scientific Research Applications

4-Bromo-2-cyano-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biochemical assays and probes.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyano-3-nitrobenzoic acid depends on its specific application. In chemical reactions, the functional groups (bromine, cyano, and nitro) play crucial roles in determining reactivity and interaction with other molecules. For instance, the nitro group is an electron-withdrawing group that can influence the reactivity of the aromatic ring in electrophilic substitution reactions.

Comparison with Similar Compounds

    4-Bromo-2-nitrobenzoic acid: Lacks the cyano group, making it less versatile in certain synthetic applications.

    4-Cyano-3-nitrobenzoic acid: Lacks the bromine atom, affecting its reactivity in substitution reactions.

    2-Bromo-4-nitrobenzoic acid: Different positioning of functional groups, leading to different chemical properties.

Uniqueness: 4-Bromo-2-cyano-3-nitrobenzoic acid is unique due to the combination of bromine, cyano, and nitro groups on the benzoic acid core. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

4-bromo-2-cyano-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2O4/c9-6-2-1-4(8(12)13)5(3-10)7(6)11(14)15/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDFYOADRUJZLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)C#N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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